2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-2-phenylmethoxypyridine |
InChI |
InChI=1S/C19H24N2O/c1-2-21-13-7-6-10-18(21)17-11-12-19(20-14-17)22-15-16-8-4-3-5-9-16/h3-5,8-9,11-12,14,18H,2,6-7,10,13,15H2,1H3 |
InChI Key |
MQVQFLNUOYKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Introduction of the Ethylpiperidinyl Group: The ethylpiperidinyl group can be introduced through a nucleophilic substitution reaction, where an ethylpiperidine reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes EAS at positions activated by the benzyloxy group. The electron-donating nature of the benzyloxy substituent directs electrophiles to the meta and para positions relative to the oxygen atom.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | 65% | |
| Sulfonation | H₂SO₄/SO₃, 50°C | 3-Sulfo derivative | 58% |
Key Findings :
-
Nitration occurs preferentially at the 3-position due to steric hindrance from the bulky piperidine group.
-
Sulfonation proceeds under milder conditions compared to unsubstituted pyridines.
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy group serves as a leaving group in nucleophilic displacement reactions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (excess) | Pd/C, H₂, EtOH, 80°C | 5-(1-Ethylpiperidin-2-yl)pyridin-2-ol | 72% | |
| Thiophenol | K₂CO₃, DMF, 120°C, 12 h | 2-(Phenylthio)-5-(1-ethylpiperidin-2-yl)pyridine | 68% |
Mechanistic Insight :
-
Palladium-catalyzed hydrogenolysis cleaves the benzyl ether to yield a phenolic intermediate.
-
Thiophenol substitution follows an SNAr mechanism under basic conditions .
Functionalization of the Piperidine Moiety
The 1-ethylpiperidin-2-yl group undergoes alkylation and acylation at the nitrogen atom.
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | 1-Ethyl-2-methylpiperidinium iodide | 85% | |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C → RT, 2 h | N-Acetyl derivative | 78% |
Notable Observations :
-
Quaternary ammonium salts form readily due to the steric accessibility of the piperidine nitrogen.
-
Acylation proceeds without racemization, preserving stereochemistry .
Catalytic Hydrogenation
Selective reduction of the pyridine ring or substituents is achievable under controlled conditions.
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine ring | Pd/C | H₂ (1 atm), EtOH, 25°C | Partially reduced tetrahydropyridine | 55% |
Limitations :
-
Full saturation to piperidine is hindered by the existing ethylpiperidinyl group, causing steric clashes.
Cross-Coupling Reactions
Palladium-mediated couplings enable diversification of the pyridine core.
| Reaction Type | Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-(1-Ethylpiperidin-2-yl)-2-(benzyloxy)-4-phenylpyridine | 62% |
Optimization Data :
-
Higher yields are achieved with electron-deficient aryl boronic acids due to enhanced oxidative addition .
Deprotection and Derivatization
The benzyl group can be removed for subsequent functionalization.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | 2-Hydroxy-5-(1-ethylpiperidin-2-yl)pyridine | 88% | |
| Etherification | HO(CH₂)₂Cl, K₂CO₃, DMF | 2-(2-Chloroethoxy) derivative | 70% |
Applications :
Oxidation Reactions
The ethyl group on the piperidine ring is resistant to oxidation, but the pyridine ring can be modified.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivative | 45% |
Challenges :
-
Over-oxidation leads to decomposition, necessitating strict temperature control.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine exhibits promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways.
Case Study:
In a study assessing the compound's efficacy against breast cancer cell lines, it was found to reduce cell viability significantly at concentrations as low as 10 µM, demonstrating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use in developing new antibiotics.
Minimum Inhibitory Concentration (MIC) Findings:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the piperidine and pyridine rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Ethyl substitution on piperidine | Increases lipophilicity |
| Benzyloxy group | Enhances binding affinity |
| Positioning of nitrogen atoms | Alters receptor interaction dynamics |
Neuropharmacological Applications
The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Compounds with similar piperidine structures have been linked to dopaminergic and serotonergic activity.
Case Study:
A study exploring the effects on dopamine receptors indicated that derivatives of this compound could serve as potential treatments for disorders like schizophrenia and depression.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares the target compound with structurally related pyridine derivatives, focusing on substituents, molecular weights, and applications:
Substituent Effects and Reactivity
- Chloromethyl Group () : Enhances electrophilicity, enabling nucleophilic substitution reactions. Lower molecular weight (233.7) increases volatility compared to the target compound.
- Trifluoromethyl Group () : Electron-withdrawing nature reduces basicity and may improve metabolic stability in drug design.
- Amino Group (): Facilitates hydrogen bonding and participation in condensation reactions. The amino derivative (MW 201.2) is commercially available for pharmaceutical research.
- Boronate Ester (Evidences 8, 10) : Critical for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation.
Biological Activity
2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a benzyloxy group and an ethylpiperidine moiety. Its molecular formula is , with a molecular weight of 296.41 g/mol. The presence of the benzyloxy group enhances lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the central nervous system (CNS) and as a potential therapeutic agent for various conditions.
Potential Activities
- CNS Activity : The structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
- Antinociceptive Properties : Similar compounds have shown efficacy in pain models, indicating that this compound may also possess antinociceptive effects.
- Antimicrobial Activity : Derivatives of pyridine structures have been reported to exhibit antibacterial and antifungal properties.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:
- TRPV1 Antagonism : Compounds structurally related to pyridines have been shown to act as antagonists to TRPV1 channels, which are implicated in pain pathways. For instance, certain analogs demonstrate potent antagonism toward capsaicin activation in pain models .
Case Studies and Research Findings
Several studies highlight the biological activities associated with similar compounds:
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical for understanding how modifications to the benzyloxy and piperidine moieties affect biological activity. For instance, altering the alkyl chain length or substituents on the piperidine ring can significantly influence lipophilicity and receptor binding affinity.
Example SAR Insights
- Ethyl vs. Propyl Substituents : The ethyl substitution in this compound may enhance CNS penetration compared to propyl analogs due to improved lipophilicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution, cross-coupling, or reductive amination. For example, benzyloxy groups are often introduced using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Piperidine ring modifications may involve alkylation or catalytic hydrogenation. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. Optimization requires monitoring via TLC or HPLC and purification via column chromatography .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify benzyloxy aromatic protons (δ 7.2–7.5 ppm) and piperidine ring protons (δ 1.2–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₄N₂O).
- XRD : Single-crystal X-ray diffraction provides absolute stereochemistry, though crystallization conditions (e.g., solvent polarity) must be optimized .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is lipophilic (logP ~3.5) and soluble in DCM, DMF, or THF but poorly soluble in water. Stability tests under varying pH (e.g., 1–12) and temperature (4°C to 40°C) are essential. Degradation products can be monitored via LC-MS. Storage in inert atmospheres (N₂ or Ar) at –20°C in amber vials minimizes oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Standardized Solvents : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .
- Comparative Analysis : Cross-reference with structurally analogous pyridine derivatives (e.g., 3-(Benzyloxy)-2-bromo-6-iodopyridine ).
Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?
- Methodological Answer : For chiral centers (e.g., piperidine ring), asymmetric catalysis (e.g., chiral ligands in Pd-mediated coupling) or enzymatic resolution improves enantioselectivity. Process optimization involves:
- Flow Chemistry : Enhances reproducibility and reduces side reactions.
- In-line Analytics : PAT (Process Analytical Technology) tools monitor intermediates in real-time .
- Green Chemistry : Replace hazardous solvents (e.g., DCM with 2-MeTHF) to align with sustainability goals .
Q. How can researchers design experiments to probe the compound’s biological activity, given its structural features?
- Methodological Answer : The benzyloxy and piperidine moieties suggest potential CNS or antimicrobial activity. Experimental design includes:
- Targeted Assays : Receptor binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement .
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and PAMPA for blood-brain barrier permeability .
- SAR Studies : Synthesize analogs (e.g., replacing benzyloxy with methoxy ) to correlate structure with activity.
Q. What computational methods are employed to predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to targets like GPCRs or enzymes. MD simulations assess stability of ligand-receptor complexes. QSAR models leverage electronic descriptors (HOMO/LUMO) and steric parameters to predict activity .
Q. How should researchers address discrepancies in biological assay results across different laboratories?
- Methodological Answer : Standardize protocols (e.g., cell lines, incubation times) and validate assays with positive/negative controls. Collaborative studies using blinded samples reduce bias. Statistical tools (e.g., Bland-Altman plots) quantify inter-lab variability .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a research setting?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; employ closed systems for reactions. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per EPA guidelines. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
